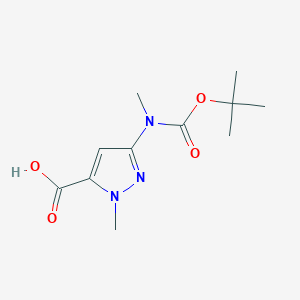

3-((叔丁氧羰基)(甲基)氨基)-1-甲基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

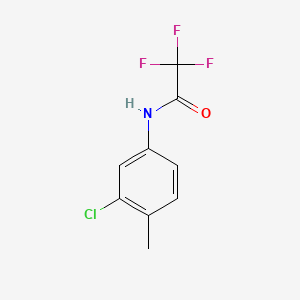

The compound "3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, and the presence of the methylamino and carboxylic acid functionalities suggests potential for this compound in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in various studies. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole to produce 1,5-diaminopyrazole with good regiochemical control, which can further react with various electrophiles to produce a range of pyrazole derivatives . Although these studies do not directly describe the synthesis of the exact compound , they provide valuable insights into the synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, and the arrangement of substituents around the pyrazole core can significantly influence the properties of the compound. For example, the X-ray crystal structure of a pyrazolotriazepine derivative has been reported, which could provide insights into the potential molecular geometry of the compound . Understanding the molecular structure is crucial for predicting reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. The study of 1,5-diaminopyrazole derivatives shows that they can react with electrophiles, carbon disulfide, and dicarbonyl compounds to yield a diverse array of products, including pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . These reactions highlight the versatility of pyrazole compounds in chemical synthesis and their potential utility in creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the core structure. For example, the introduction of tert-butyl groups can influence the solubility and steric properties of the compound . The presence of a carboxylic acid group in the compound of interest suggests potential acidity and the ability to form salts or esters, which could be relevant for its use in further synthetic applications. Additionally, the tert-butoxycarbonyl group is known for its stability under certain conditions and its ability to be removed under acidic conditions, which is important for peptide synthesis .

科学研究应用

合成与结构分析

- 该化合物已被用于合成功能多样化的分子。例如,它参与了通过 [3+2] 环加成反应合成新型杂环氨基酸,为有机合成中的结构多样性做出了贡献 (Dzedulionytė 等人,2021)。

- 它还参与了合成吡唑并[5,1-c][1,2,4]三嗪,这是一类以其广泛的生物活性而闻名的化合物 (Mironovich & Shcherbinin,2014)。

化学转化

- 相关的化合物 (Z)-2-((叔丁氧羰基)氨基)-3-(二甲氨基)丙烯酸甲酯用于与各种胺反应以生成取代产物,证明了该化合物在化学转化中的多功能性 (Baš 等人,2001)。

- 该化合物在通过叠氮甲亚胺与烯烃的 [4+2] 环加成反应合成吡唑并恶嗪中发挥了重要作用,突出了它在创建复杂有机结构中的作用 (Zhulanov 等人,2017)。

规模化合成

- 它已被用于氘标记化合物的规模化合成中,证明了其在用于药代动力学研究和材料科学的化合物生产中的重要性 (Yamashita 等人,2019)。

新型化合物创制

- 其衍生物已被合成并评估其潜在药理作用,突出了它在开发新的生物活性化合物中的作用 (Ivanov 等人,2017)。

催化与肽合成

- 叔丁氧羰基,该化合物的组分,在肽合成领域具有重要意义,证明了该化合物与生物有机化学的相关性 (Heydari 等人,2007)。

作用机制

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it can be inferred that the compound might interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

The compound, being a tert-butoxycarbonyl-protected amino acid, is used in the synthesis of dipeptides . The Boc group serves as a protective group for the amino group during peptide synthesis. It prevents unwanted side reactions from occurring due to the reactivity of the amino group. The Boc group can be removed under acidic conditions after the desired peptide bond formation has occurred .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . Peptide synthesis is a fundamental process in cellular function, as peptides and proteins carry out most of the biological functions in living organisms. The compound, as a Boc-protected amino acid, contributes to the formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which might influence its absorption and distribution

Result of Action

The result of the compound’s action is the formation of dipeptides, as it is used as a starting material in dipeptide synthesis . Dipeptides are crucial components in biology, serving as building blocks for proteins and also having roles in signaling and other cellular functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the solvent used can significantly impact the compound’s reactivity and effectiveness in peptide synthesis.

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13(4)8-6-7(9(15)16)14(5)12-8/h6H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJRWAKLFSEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)

![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2522029.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)